molecular formula C20H18N4O2 B2929481 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2034249-96-0

2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2929481
CAS No.: 2034249-96-0
M. Wt: 346.39
InChI Key: HWMWKDBMWKJTST-UHFFFAOYSA-N
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Description

2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of a xanthene core, a pyrrolidine ring, and a triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction or other modified methods . The pyrrolidine ring can be introduced through reductive amination reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted xanthones, dihydrotriazoles, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties

Properties

IUPAC Name

[3-(triazol-2-yl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(23-12-9-14(13-23)24-21-10-11-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,10-11,14,19H,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMWKDBMWKJTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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